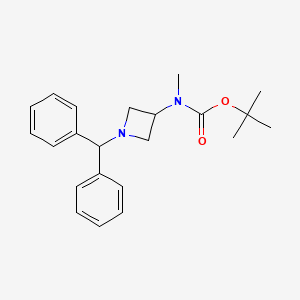tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
CAS No.: 854038-91-8
Cat. No.: VC7850592
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854038-91-8 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.5 |
| IUPAC Name | tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3 |
| Standard InChI Key | WYPGAZRNYWLYGQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical and Structural Properties
Molecular Characteristics
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate possesses the molecular formula C₂₂H₂₈N₂O₂ and a molecular weight of 352.47 g/mol . Its structure integrates three key functional groups:
-
Azetidine ring: A four-membered saturated heterocycle containing a nitrogen atom, known to enhance metabolic stability and bioavailability in drug candidates.
-
Benzhydryl group: A diphenylmethyl moiety that contributes to hydrophobic interactions in biological systems.
-
tert-Butyl carbamate: A protective group that improves solubility and facilitates selective reactions during synthesis .
The compound’s SMILES notation is O=C(OC(C)(C)C)N(C)C1CN(C1)C(C=2C=CC=CC2)C=3C=CC=CC3, reflecting its stereochemical complexity .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 854038-91-8 | |
| Molecular Formula | C₂₂H₂₈N₂O₂ | |
| Molecular Weight | 352.47 g/mol | |
| Storage Conditions | 4°C, inert atmosphere | |
| Purity | ≥98% (analytical HPLC) |
Synthesis and Reaction Pathways
Catalytic Hydrogenation
A common synthesis route involves the hydrogenolysis of a precursor compound, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4), using palladium on carbon (Pd/C) under a hydrogen atmosphere. Key steps include:
-
Reaction Setup: A mixture of the precursor (6.18 g, 17.53 mmol) in methanol (50 mL) and ethyl acetate (15 mL) is purged with argon to eliminate oxygen .
-
Catalytic Reduction: Pd/C (10% w/w, 50% water-wet) is added, and the mixture is stirred under H₂ for 18 hours .
-
Workup: The catalyst is removed via filtration through Celite, and the solvent is evaporated to yield the product as a mixture with diphenylmethane .
This method achieves moderate yields, though purification challenges arise due to byproduct formation .
Alternative Synthetic Strategies
Applications in Medicinal Chemistry
PLK Inhibitor Development
The compound is a precursor to tert-butyl ((1-((4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)azetidin-3-yl)methyl)(methyl)carbamate, a critical intermediate in PLK inhibitors . PLKs regulate cell cycle progression, and their inhibition shows promise in oncology, particularly for solid tumors and hematologic malignancies .
Structure-Activity Relationship (SAR) Studies
Modifications to the azetidine and benzhydryl groups have been explored to optimize binding affinity and pharmacokinetic properties. For example:
-
Methyl substitution on the carbamate nitrogen improves metabolic stability by reducing oxidative degradation .
-
Benzhydryl group modifications alter lipophilicity, impacting blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
Functional Group Variations
Comparative studies highlight how subtle structural changes influence reactivity and biological activity:
Table 3: Structural and Functional Comparisons
Recent Research and Future Directions
Advances in Synthetic Methodology
Recent protocols emphasize green chemistry principles, such as substituting Pd/C with recyclable catalysts like nickel-based systems, though yields remain suboptimal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume